molecular formula C16H14O3 B123896 Ketoprofen-d3 CAS No. 159490-55-8

Ketoprofen-d3

Cat. No. B123896
CAS RN: 159490-55-8
M. Wt: 257.3 g/mol
InChI Key: DKYWVDODHFEZIM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketoprofen-d3 is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in the body . It is a deuterated version of Ketoprofen, which means that it contains three additional hydrogen atoms . It has been used as a surrogate analytical standard for the determination of ketoprofen in sewage sludge samples .


Synthesis Analysis

The practical synthesis of Ketoprofen has been accomplished in 44% overall yield on the decagram scale . The key features in this synthetic work involve a TiCl4–Et3N mediated aldol/enol-lactonization annulation to affect dihydrobenzofuranone core formation and the use of a highly efficient pyrolytic aromatization condition to facilitate the construction of the vital 2-arylpropionic acid (2-APA) moiety .


Molecular Structure Analysis

The molecular geometry and vibrational frequencies of ketoprofen have been calculated using different density function theory (DFT) methods . The molecular formula of Ketoprofen-d3 is C16H14O3 . The InChI is 1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 .


Chemical Reactions Analysis

Ketoprofen-d3 has been used in the photocatalytic degradation of ketoprofen . The chemical analysis of reaction samples indicated that ketoprofen is mineralized via formation of hydroxy benzophenone, benzoic acid, hydroquinone, catechol, benzoquinone, benzene triol, and phenol in a series–parallel reaction pathway .


Physical And Chemical Properties Analysis

Ketoprofen-d3 has a molecular weight of 257.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 . The Topological Polar Surface Area is 54.4 Ų . The Heavy Atom Count is 19 .

Scientific Research Applications

Analytical Standard

Ketoprofen-d3 is used as an analytical standard in various scientific research . It is particularly used for the determination of ketoprofen in sewage sludge samples . The process involves QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction with on-line solid-phase extract purification and pre-concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Drug Metabolism

Ketoprofen-d3 is used in the study of drug metabolism . It helps researchers understand how the body processes ketoprofen, which can be crucial in optimizing drug dosage and reducing potential side effects .

Pharmacokinetics

In pharmacokinetics , Ketoprofen-d3 is used to study the absorption, distribution, metabolism, and excretion of ketoprofen . This can provide valuable information for the development of new drugs and therapies .

Protein-Ligand Interactions

Ketoprofen-d3 is used in the study of protein-ligand interactions . It can help researchers understand how ketoprofen interacts with various proteins in the body, which can be crucial in drug design and development .

Enzyme Kinetics

In enzyme kinetics , Ketoprofen-d3 is used to study the rates of enzyme-catalyzed reactions . This can provide insights into how enzymes interact with ketoprofen and other similar drugs .

Drug-Receptor Interactions

Ketoprofen-d3 is used in the study of drug-receptor interactions . It can help researchers understand how ketoprofen interacts with its target receptors in the body .

Cell Signaling Pathways

In the study of cell signaling pathways , Ketoprofen-d3 is used to understand how ketoprofen can affect various cellular processes . This can provide valuable insights into the drug’s mechanism of action .

Veterinary Applications

Ketoprofen-d3 also finds use in veterinary applications . It can be used as an analytical standard in the study of ketoprofen’s effects in animals .

Mechanism of Action

Target of Action

Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

Ketoprofen-d3 exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .

Biochemical Pathways

The primary biochemical pathway affected by Ketoprofen-d3 is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Ketoprofen-d3 disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of Ketoprofen-d3 are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, Ketoprofen-d3 can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ketoprofen-d3. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions

Safety and Hazards

Ketoprofen-d3 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It should be stored locked up in a well-ventilated place with the container kept tightly closed . It is toxic if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ketoprofen-d3

CAS RN

159490-55-8
Record name 159490-55-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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aqueous solution
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250 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
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250 mL
Type
solvent
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aqueous solution
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250 mL
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Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
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0 (± 1) mol
Type
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Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
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250 mL
Type
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500 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
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reactant
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0.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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